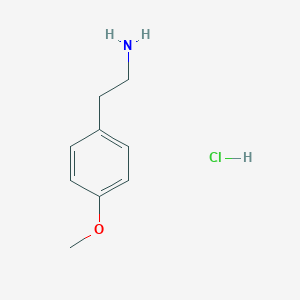

2-(4-Methoxyphenyl)ethylamine Hydrochloride

Description

The exact mass of the compound 2-(4-Methoxyphenyl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMJZTHNZYCQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-81-2 (Parent) | |

| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90214750 | |

| Record name | 4-O-Methyltyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-58-9 | |

| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-O-Methyltyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyphenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N6E4R6MBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methoxyphenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Methoxyphenyl)ethylamine Hydrochloride. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical methods are provided.

Core Physical and Chemical Properties

This compound is a primary amine salt with a methoxy-substituted phenyl ring. Its properties are crucial for its handling, formulation, and application in various scientific contexts.

| Property | Value | CAS Number |

| Molecular Formula | C₉H₁₄ClNO | 645-58-9 |

| Molecular Weight | 187.67 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Approximately 210 °C | |

| Solubility | Soluble in DMSO and Methanol.[1] The free base is soluble in organic solvents like ethanol and chloroform, with limited solubility in water. | |

| Boiling Point (Free Base) | 255.2 °C at 760 mmHg | |

| Density (Free Base) | 1.008 g/cm³ |

Spectroscopic Data

It is important to note that publicly available, high-resolution spectra specifically for this compound are limited. The following interpretations are based on typical spectral data for closely related aromatic amines and phenethylamines and should be used as a reference for analytical method development.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would be expected to show the following characteristic signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 | Doublet | 2H | Aromatic protons ortho to the ethylamine group |

| ~ 6.9 | Doublet | 2H | Aromatic protons ortho to the methoxy group |

| ~ 3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |

| ~ 3.2 | Triplet | 2H | Methylene (-CH₂) protons adjacent to the amine |

| ~ 3.0 | Triplet | 2H | Methylene (-CH₂) protons adjacent to the aromatic ring |

| Broad Signal | Singlet | 3H | Ammonium (-NH₃⁺) protons |

FT-IR Spectroscopy

The infrared spectrum of this compound would likely exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Strong, Broad | N-H stretching of the ammonium salt |

| 2950 - 2850 | Medium | C-H stretching of alkyl groups |

| ~ 1610, ~1510 | Strong | C=C stretching of the aromatic ring |

| ~ 1250 | Strong | Asymmetric C-O-C stretching of the methoxy group |

| ~ 1030 | Medium | Symmetric C-O-C stretching of the methoxy group |

| ~ 830 | Strong | Out-of-plane C-H bending for a 1,4-disubstituted aromatic ring |

Mass Spectrometry

The mass spectrum of 2-(4-Methoxyphenyl)ethylamine (the free base) under electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 151 | Molecular ion [M]⁺ |

| 121 | Loss of CH₂NH₂ (benzylic cleavage) |

| 91 | Tropylium ion from rearrangement |

| 77 | Phenyl cation |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below.

Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative):

-

Solvent Selection: Choose a range of solvents (e.g., water, DMSO, methanol).

-

Sample Addition: Add a small, known amount of this compound (e.g., 10 mg) to a known volume of the solvent (e.g., 1 mL) in a vial.

-

Mixing: Vigorously shake or vortex the vial for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Analysis

Objective: To obtain ¹H NMR, FT-IR, and Mass Spectra for structural elucidation and identification.

General Workflow:

Caption: General Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the physical and chemical properties of this compound, along with standardized methodologies for their determination. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and instrumentation.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)ethylamine Hydrochloride (CAS 645-58-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)ethylamine Hydrochloride, a significant compound in neuroscientific research and pharmaceutical development. This document details its chemical properties, synthesis, analytical methods, and biological activity, with a focus on its interaction with monoamine systems.

Chemical and Physical Properties

This compound, also known as p-methoxyphenethylamine hydrochloride or O-methyltyramine hydrochloride, is a primary amine of the phenethylamine class.

| Property | Value | Reference(s) |

| CAS Number | 645-58-9 | |

| Molecular Formula | C₉H₁₄ClNO | |

| Molecular Weight | 187.67 g/mol | |

| Appearance | White Solid | |

| Melting Point | 210 °C | |

| Boiling Point | 255.2 °C at 760 mmHg (free base) | |

| Density | 1.008 g/cm³ (free base) | |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; limited solubility in water. |

Synthesis and Purification

The synthesis of 2-(4-Methoxyphenyl)ethylamine typically involves the reduction of a corresponding nitrile or the reductive amination of a ketone. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis via Reductive Amination of 4'-Methoxyacetophenone

This protocol is adapted from the synthesis of a structurally similar compound and provides a general methodology.

Step 1: Reductive Amination

-

In a round-bottom flask, dissolve 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium acetate in 450 ml of methanol.

-

To this solution, add 13.5 g (0.21 mol) of sodium cyanoborohydride in portions at room temperature with continuous stirring.

-

Allow the reaction to proceed for 20 hours.

-

Quench the reaction by adding ice and acidify the mixture to a pH of 2 with a 1:1 solution of concentrated hydrochloric acid and water.

-

Extract the acidic solution with dichloromethane to remove any unreacted ketone.

-

Make the aqueous phase alkaline by adding concentrated ammonia with cooling.

-

Perform an exhaustive extraction of the aqueous phase with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 2-(4-methoxyphenyl)ethylamine free base as an oil.

Step 2: Purification of the Free Base

-

Purify the crude product by column chromatography on silica gel.

-

Elute the column with a 20:1 mixture of dichloromethane and methanol.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain the purified free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-(4-methoxyphenyl)ethylamine free base in a minimal amount of a suitable solvent such as absolute ethanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise while stirring until the solution becomes acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Caption: A general workflow for the synthesis of this compound.

Analytical Methods

Accurate identification and quantification of this compound are essential for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the quantitative analysis of this compound.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to the desired level, e.g., 3.0) in a suitable ratio (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

-

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of the sample solution.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp up to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Sample Preparation: The sample can be analyzed as the free base. If analyzing the hydrochloride salt, it should be dissolved in a suitable solvent and may require derivatization for improved chromatographic performance.

-

Expected Fragmentation: The mass spectrum of 2-(4-Methoxyphenyl)ethylamine is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavage of the ethylamine side chain.

Biological Activity and Mechanism of Action

2-(4-Methoxyphenyl)ethylamine is a biologically active compound that primarily interacts with the monoaminergic systems in the brain. It functions as a releasing agent for serotonin and norepinephrine and is a weak inhibitor of dopamine reuptake. A key molecular target for its action is the Trace Amine-Associated Receptor 1 (TAAR1).

Interaction with Monoamine Transporters

Activation of Trace Amine-Associated Receptor 1 (TAAR1)

2-(4-Methoxyphenyl)ethylamine is a partial agonist of TAAR1. TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters and neuronal firing rates.

TAAR1 Signaling Pathways

Activation of TAAR1 by an agonist like 2-(4-Methoxyphenyl)ethylamine initiates a cascade of intracellular signaling events. This includes the activation of G-proteins (both Gs and Gq), leading to the stimulation of adenylyl cyclase and phospholipase C, respectively. These events result in the production of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP₃)/diacylglycerol (DAG). Downstream effectors of these pathways include Protein Kinase A (PKA) and Protein Kinase C (PKC). TAAR1 signaling can also involve the extracellular signal-regulated kinase (ERK) pathway. The activation of these pathways can lead to the phosphorylation and modulation of the function of monoamine transporters, such as the dopamine transporter (DAT), influencing neurotransmitter reuptake and release.

Caption: Simplified TAAR1 signaling pathway activated by 2-(4-Methoxyphenyl)ethylamine.

Applications in Research and Drug Development

This compound serves as a valuable tool for:

-

Probing the function of TAAR1: Its activity as a TAAR1 agonist makes it useful for studying the physiological roles of this receptor.

-

Investigating monoamine release and reuptake: It can be used to study the mechanisms of serotonin and norepinephrine release.

-

A scaffold for drug discovery: Its phenethylamine core is a common motif in centrally acting drugs, making it a useful starting point for the synthesis of novel compounds targeting neurological and psychiatric disorders. It is used in the synthesis of 1,3-disubstituted β-carboline alkaloids and antibacterial lysine-peptoid hybrids.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Methoxyphenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)ethylamine Hydrochloride, also known as 4-methoxyphenethylamine (4-MPEA), is a phenethylamine derivative with a multifaceted pharmacological profile. This document provides a comprehensive analysis of its mechanism of action, focusing on its interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1). Through a detailed review of available quantitative data, experimental methodologies, and associated signaling pathways, this guide aims to serve as a technical resource for professionals in neuroscience research and drug development.

Introduction

2-(4-Methoxyphenyl)ethylamine is a naturally occurring compound found in various plant species and is also an endogenous trace amine.[1] As a derivative of phenethylamine, its structure suggests potential interactions with the monoaminergic systems in the central nervous system. This guide elucidates the current understanding of its molecular targets and the functional consequences of these interactions.

Core Pharmacological Profile

The primary mechanism of action of this compound involves a combination of activities at key sites of neurotransmission. It functions as a releasing agent for serotonin and norepinephrine, a weak inhibitor of dopamine reuptake, and a partial agonist at the trace amine-associated receptor 1 (TAAR1).[1]

Interaction with Monoamine Transporters

2-(4-Methoxyphenyl)ethylamine modulates the function of presynaptic transporters responsible for the reuptake of serotonin (SERT) and norepinephrine (NET), leading to an increase in the extracellular concentrations of these neurotransmitters. Its effect on the dopamine transporter (DAT) is comparatively weak.

Data Presentation: Quantitative Analysis of Monoamine Transporter Activity

| Target | Action | Species | Value | Reference |

| Serotonin Transporter (SERT) | Releasing Agent | - | Data Not Available | [1] |

| Norepinephrine Transporter (NET) | Releasing Agent | - | Data Not Available | [1] |

| Dopamine Transporter (DAT) | Reuptake Inhibitor | - | Weak Activity (Quantitative data not available) | [1] |

Further research is required to quantify the potency and efficacy of this compound at SERT and NET, and to determine a precise inhibitory constant (Ki or IC50) for DAT.

Activity at Trace Amine-Associated Receptor 1 (TAAR1)

2-(4-Methoxyphenyl)ethylamine acts as a partial agonist at TAAR1, a G-protein coupled receptor involved in the modulation of monoaminergic neurotransmission.

Data Presentation: Quantitative Analysis of TAAR1 Agonism

| Target | Action | Species | EC50 | Emax | Reference |

| Trace Amine-Associated Receptor 1 (TAAR1) | Partial Agonist | Human | 5,980 nM | 106% | [1] |

Signaling Pathways

The pharmacological effects of this compound are mediated by its influence on distinct signaling pathways associated with its molecular targets.

Monoamine Transporter-Mediated Signaling

As a releasing agent, 2-(4-Methoxyphenyl)ethylamine induces a transporter-mediated efflux of serotonin and norepinephrine from the presynaptic neuron. This action is distinct from reuptake inhibition and involves a reversal of the normal transporter function. The increased availability of these neurotransmitters in the synaptic cleft leads to enhanced activation of their respective postsynaptic receptors.

TAAR1-Mediated Signaling

Activation of TAAR1 by 2-(4-Methoxyphenyl)ethylamine typically leads to the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This increase in intracellular cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), which can in turn phosphorylate a range of cellular proteins, including monoamine transporters, to regulate their function.

Experimental Protocols

The characterization of the pharmacological profile of this compound relies on established in vitro assays.

In Vitro Monoamine Transporter Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes or cells expressing the transporter of interest.

Methodology

-

Cell/Synaptosome Preparation: Utilize human embryonic kidney (HEK 293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporter, or prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Radioligand Loading: Incubate the cells or synaptosomes with a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to allow for uptake into the cytoplasm.

-

Washing: Gently wash the preparations to remove excess extracellular radioligand.

-

Compound Incubation: Add varying concentrations of this compound to the preparations and incubate for a defined period.

-

Sample Collection: Separate the extracellular medium from the cells/synaptosomes.

-

Quantification: Measure the amount of radioactivity in the extracellular medium and in the cell/synaptosome lysate using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of total radiolabeled neurotransmitter released at each concentration of the test compound. Determine the EC50 value from the resulting concentration-response curve.

In Vitro TAAR1 Functional Assay (cAMP Accumulation)

This assay determines the ability of a compound to activate TAAR1 and stimulate the production of intracellular cAMP.

Methodology

-

Cell Culture: Culture cells (e.g., HEK 293) stably expressing human TAAR1.

-

Compound Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of varying concentrations of this compound.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysate using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Generate a concentration-response curve and determine the EC50 and Emax values for cAMP accumulation.

Conclusion

This compound exhibits a complex mechanism of action characterized by its ability to induce the release of serotonin and norepinephrine and to act as a partial agonist at TAAR1. While its qualitative pharmacological profile is established, further quantitative studies are necessary to fully elucidate its potency and efficacy at monoamine transporters. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued research into this and related phenethylamine compounds, which may hold therapeutic potential for a variety of neurological and psychiatric disorders.

References

An In-depth Technical Guide to Structural Analogs and Derivatives of 2-(4-Methoxyphenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-Methoxyphenyl)ethylamine Hydrochloride, a core scaffold with significant pharmacological interest. This document details their synthesis, quantitative biological data, and the experimental protocols utilized for their evaluation, with a focus on their interactions with dopamine receptors and their potential as anti-ulcer agents.

Core Compound: 2-(4-Methoxyphenyl)ethylamine

2-(4-Methoxyphenyl)ethylamine, also known as 4-methoxyphenethylamine, serves as the foundational structure for a diverse range of derivatives. Its biological activity is significantly influenced by substitutions on the phenyl ring, the ethylamine side chain, and the methoxy group.[1] These modifications have been explored to modulate potency, selectivity, and pharmacokinetic properties, leading to the development of compounds with a variety of pharmacological profiles.

Structural Analogs and Derivatives: A Quantitative Overview

The pharmacological activity of 2-(4-Methoxyphenyl)ethylamine analogs is most prominently characterized by their interaction with dopamine receptors, particularly the D1 and D2 subtypes. The following table summarizes the binding affinities (Ki, in nM) of several key structural analogs. Lower Ki values indicate higher binding affinity.

| Compound | Modification from Core Structure | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Reference |

| Dopamine | Reference Compound | 250 | 48 | |

| 2-(4-Chloro-3-hydroxyphenyl)ethylamine | 4-methoxy group replaced by 4-chloro and 3-hydroxy groups | ~350 | ~336 | [2] |

| N-n-Propyl-N-(2-phenylethyl)-2-(4-chloro-3-hydroxyphenyl)ethylamine | N-substitution with n-propyl and 2-phenylethyl groups on the 4-chloro-3-hydroxy analog | >10,000 | 2.4 | [2] |

| N-n-Propyl-N-[2-(4-hydroxyphenyl)ethyl]-2-(4-chloro-3-hydroxyphenyl)ethylamine | N-substitution with n-propyl and 2-(4-hydroxyphenyl)ethyl on the 4-chloro-3-hydroxy analog | >10,000 | 2.3 | [2] |

| 2-(3-Fluoro-4-hydroxyphenyl)ethylamine | 4-methoxy group replaced by 4-hydroxy and 3-fluoro groups | >10,000 | 1,200 | |

| N,N-di-n-Propyl-2-(3-fluoro-4-hydroxyphenyl)ethylamine | N-disubstitution with n-propyl groups on the 3-fluoro-4-hydroxy analog | >10,000 | 45 | |

| N-n-Propyl-N-phenylethyl-2-(3-fluoro-4-hydroxyphenyl)ethylamine | N-substitution with n-propyl and phenylethyl groups on the 3-fluoro-4-hydroxy analog | >10,000 | 18 |

Note: Ki values are approximate and can vary based on experimental conditions. The data is compiled from multiple sources to illustrate structure-activity relationships.

In addition to dopamine receptor modulation, certain derivatives of the related compound 2-(3,4-dimethoxyphenyl)ethylamine have demonstrated significant anti-ulcer properties. For instance, 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511) has shown potent anti-ulcer activity at oral doses of 50-400 mg/kg in rat models.[3] This activity is attributed to a combination of gastric acid secretion inhibition and an increase in gastric mucosal blood flow.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-(4-Methoxyphenyl)ethylamine derivatives.

Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine

This protocol describes a reductive amination method for the synthesis of an alpha-methylated analog of the core structure.[5]

Materials:

-

4'-Methoxyacetophenone

-

Ammonium acetate

-

Methanol

-

Sodium cyanoborohydride

-

Hydrochloric acid (conc. HCl:H2O = 1:1)

-

Dichloromethane

-

Ammonia (conc.)

-

Sodium sulfate

-

Silica gel for column chromatography

-

Eluant: Dichloromethane/methanol = 20/1

Procedure:

-

A solution of 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium acetate in 450 ml of methanol is prepared.

-

To this solution, 13.5 g (0.21 mol) of sodium cyanoborohydride is added in batches at ambient temperature with stirring.

-

The reaction mixture is stirred for an additional 20 hours.

-

Ice is added to the mixture, and it is acidified with hydrochloric acid to a pH of 2.

-

The acidic solution is extracted with dichloromethane.

-

The aqueous phase is then made strongly alkaline with concentrated ammonia, with cooling.

-

The alkaline aqueous phase is exhaustively extracted with dichloromethane.

-

The combined dichloromethane extracts are dried over sodium sulfate and evaporated to dryness in vacuo.

-

The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (20/1) eluant to yield pure 2-(4-methoxyphenyl)-1-methylethylamine as a colorless oil.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol details a competition binding assay to determine the affinity of test compounds for the dopamine D2 receptor using [3H]-spiperone.[3][5]

Materials:

-

Cell membranes expressing dopamine D2 receptors

-

[3H]-Spiperone (radioligand)

-

Unlabeled test compounds (competitors)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

(+)-Butaclamol (for non-specific binding determination)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound solution or buffer (for total binding) or (+)-butaclamol (for non-specific binding).

-

A solution of [3H]-spiperone at a concentration of approximately 2-3 times its Kd value.

-

The cell membrane preparation.

-

-

Incubate the plate at 25°C for 120 minutes to reach equilibrium.[5]

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol describes a method to assess the functional activity of compounds at the D2 receptor by measuring the inhibition of adenylyl cyclase.[4][6]

Materials:

-

Cells expressing dopamine D2 receptors

-

Test compounds

-

Forskolin (to stimulate adenylyl cyclase)

-

ATP

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Lysis buffer

Procedure:

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with forskolin to activate adenylyl cyclase.

-

Incubate for a defined period to allow for cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Determine the dose-dependent inhibition of forskolin-stimulated cAMP production by the test compounds to assess their agonist or antagonist activity at the D2 receptor.

Water-Immersion Restraint Stress-Induced Gastric Ulcer Model in Rats

This protocol outlines an in vivo model to evaluate the anti-ulcer activity of test compounds.[7][8][9]

Materials:

-

Wistar rats (fasted for 24-48 hours with free access to water)

-

Test compounds

-

Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

-

Reference anti-ulcer drug (e.g., cimetidine or omeprazole)

-

Restraint cages

-

Water bath maintained at 20-23°C

Procedure:

-

Administer the test compound, vehicle, or reference drug to the fasted rats (typically orally or intraperitoneally).

-

After a set period (e.g., 30-60 minutes), place each rat in a restraint cage.

-

Immerse the restrained rats vertically in the water bath up to the level of the xiphoid process for a duration of 3-7 hours.[7][8]

-

At the end of the stress period, euthanize the rats.

-

Excise the stomachs and open them along the greater curvature.

-

Gently rinse the stomachs with saline and examine the gastric mucosa for the presence of ulcers.

-

Score the ulcers based on their number and severity to calculate an ulcer index.

-

Calculate the percentage of ulcer inhibition for the treated groups compared to the vehicle control group.

Visualizations: Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway of the dopamine D2 receptor. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D2 Receptor G-protein dependent signaling cascade.

Experimental Workflow for Anti-Ulcer Activity Screening

The following diagram outlines the typical workflow for evaluating the anti-ulcer potential of 2-(4-Methoxyphenyl)ethylamine derivatives using the water-immersion restraint stress model.

Caption: Workflow for in vivo anti-ulcer activity assessment.

References

- 1. nveo.org [nveo.org]

- 2. mdpi.com [mdpi.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. innoprot.com [innoprot.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. The dopamine D2 receptor is expressed and sensitizes adenylyl cyclase activity in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Biological Activity of 4-Methoxyphenethylamine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine derivative found in various plant species, including Lophophora williamsii (peyote) and Erica lusitanica, and has also been identified in human urine. As a structural analog of trace amines and classic monoamine neurotransmitters, 4-MPEA has garnered interest for its potential to modulate monoaminergic systems in the central nervous system. This technical guide provides a comprehensive overview of the biological activity of 4-Methoxyphenethylamine HCl, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways to support further research and drug development efforts.

Core Biological Activities

4-Methoxyphenethylamine HCl primarily exerts its biological effects through interactions with monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1). Its pharmacological profile is characterized by the following key activities:

-

Monoamine Release: 4-MPEA acts as a releasing agent for serotonin (5-HT) and norepinephrine (NE). It is a substrate for the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to their reversal and the subsequent efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.

-

Dopamine Reuptake Inhibition: The compound is a very weak inhibitor of the dopamine transporter (DAT), suggesting a less pronounced direct effect on dopamine levels compared to serotonin and norepinephrine.

-

TAAR1 Agonism: 4-MPEA is a partial agonist of the human Trace Amine-Associated Receptor 1 (TAAR1)[1]. Activation of this receptor can modulate the activity of monoaminergic systems.

-

Metabolism by MAO-B: 4-Methoxyphenethylamine is a substrate for and is metabolized by monoamine oxidase B (MAO-B)[1]. This enzymatic degradation is thought to rapidly inactivate the compound in vivo.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the biological activity of 4-Methoxyphenethylamine HCl and related compounds at key molecular targets.

Table 1: Receptor and Transporter Binding Affinities & Functional Activities of 4-Methoxyphenethylamine HCl

| Target | Species | Assay Type | Value | Units | Reference |

| Serotonin Receptors | Rat | Functional Assay (stomach fundus strip) | A₂ = 7,940 | nM | [1] |

| hTAAR1 | Human | Functional Assay (cAMP) | EC₅₀ = 5,980 | nM | [1] |

| hTAAR1 | Human | Functional Assay | Eₘₐₓ = 106% | (relative to β-phenethylamine) | [1] |

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of 4-Methoxyphenethylamine HCl to inhibit the uptake of serotonin, norepinephrine, and dopamine via their respective transporters (SERT, NET, DAT).

Methodology:

-

Synaptosome Preparation: Rat brain regions rich in the respective transporters (e.g., striatum for DAT, frontal cortex for NET, and brain stem for SERT) are dissected on ice and homogenized in an ice-cold sucrose buffer. The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are then resuspended in a Krebs-HEPES buffer (KHB).

-

Uptake Assay:

-

Synaptosomes are pre-incubated with varying concentrations of 4-Methoxyphenethylamine HCl or a vehicle control for 10 minutes at 37°C in a 96-well plate.

-

The uptake reaction is initiated by the addition of a specific radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

-

The incubation is carried out for a predetermined time (e.g., 5 minutes) at 37°C.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of 4-MPEA that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined by non-linear regression analysis of the concentration-response data.

-

Monoamine Release Assay

Objective: To determine the potency and efficacy of 4-Methoxyphenethylamine HCl to induce the release of serotonin, norepinephrine, and dopamine from presynaptic terminals.

Methodology:

-

Synaptosome Preparation and Loading:

-

Synaptosomes are prepared as described in the uptake inhibition assay.

-

The synaptosomes are loaded with the respective [³H]monoamine by incubation for 30 minutes at 37°C.

-

The loaded synaptosomes are then washed with KHB to remove excess, unbound radioligand.

-

-

Release Assay:

-

The radiolabeled synaptosomes are resuspended in KHB.

-

Varying concentrations of 4-Methoxyphenethylamine HCl or a vehicle control are added to initiate neurotransmitter release.

-

The mixture is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

The synaptosomes are pelleted by centrifugation.

-

-

Data Analysis:

-

The radioactivity in the supernatant, representing the released [³H]monoamine, is quantified by liquid scintillation counting.

-

The release is expressed as a percentage of the total radioactivity initially present in the synaptosomes.

-

The concentration of 4-MPEA that produces 50% of the maximal release (EC₅₀) is determined from the concentration-response curve.

-

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

Objective: To determine the inhibitory potency of 4-Methoxyphenethylamine HCl against MAO-A and MAO-B isoforms.

Methodology:

-

Reagent Preparation: Working solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex® Red) are prepared in an assay buffer.

-

Assay Reaction:

-

The assay is performed in a 96-well black plate.

-

Varying concentrations of 4-Methoxyphenethylamine HCl are added to the wells.

-

The respective MAO enzyme (MAO-A or MAO-B) is added to the wells, and the plate is pre-incubated at 37°C for approximately 15 minutes to allow for inhibitor-enzyme interaction.

-

The enzymatic reaction is initiated by adding a mixture of the substrate, HRP, and the fluorescent probe.

-

-

Data Analysis:

-

The fluorescence intensity, which is proportional to the amount of hydrogen peroxide produced by the MAO reaction, is measured over time using a fluorescence plate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined using a sigmoidal dose-response curve.

-

Assessment of Catalepsy in Rodents (Bar Test)

Objective: To evaluate the potential of 4-Methoxyphenethylamine HCl to induce catalepsy, a state of motor immobility, in rodents. This protocol is adapted from studies using the D2 antagonist haloperidol, a standard method for inducing catalepsy.

Methodology:

-

Animal Preparation and Drug Administration:

-

Male Wistar rats or mice are used for the experiment.

-

Animals are administered with 4-Methoxyphenethylamine HCl at various doses via intraperitoneal (i.p.) injection. A control group receives a vehicle injection.

-

-

Catalepsy Assessment (Bar Test):

-

At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are tested for catalepsy.

-

The animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

-

The latency for the animal to remove both forepaws from the bar and return to a normal posture is recorded.

-

A cut-off time (e.g., 180 seconds) is typically set, and if the animal remains on the bar for this duration, it is assigned the maximum score.

-

-

Data Analysis:

-

The mean descent latency for each treatment group at each time point is calculated.

-

The data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant effect of 4-MPEA on inducing catalepsy compared to the control group.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: TAAR1 Signaling Pathway Activated by 4-Methoxyphenethylamine.

References

2-(4-Methoxyphenyl)ethylamine Hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)ethylamine Hydrochloride

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a valuable intermediate in pharmaceutical research and development. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Overview of Synthetic Pathways

Several viable synthetic routes exist for the preparation of 2-(4-methoxyphenyl)ethylamine. The most common and practical methods include:

-

Reductive Amination of 4-Methoxyphenylacetone: A one-pot reaction where a ketone is converted directly to an amine.

-

Reduction of 4-Methoxyphenylacetonitrile: A straightforward reduction of a nitrile to a primary amine.

-

The Gabriel Synthesis: A classic method to form primary amines from alkyl halides, preventing overalkylation.

-

The Leuckart-Wallach Reaction: A reductive amination process using formic acid derivatives as both the nitrogen source and the reducing agent.

The final step in each pathway involves the conversion of the free base, 2-(4-methoxyphenyl)ethylamine, to its hydrochloride salt for improved stability and handling.

Data Presentation

The following tables summarize the quantitative data for the key synthetic pathways, allowing for easy comparison of reactants, conditions, and yields.

Table 1: Reductive Amination of 4-Methoxyphenylacetone

| Parameter | Value |

| Starting Material | 4-Methoxyphenylacetone |

| Nitrogen Source | Ammonium Acetate |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |

| Solvent | Methanol |

| Molar Ratio (Ketone:Amine Source:Reducing Agent) | 1 : 10 : 1 |

| Temperature | Ambient |

| Reaction Time | 20 hours |

| Typical Yield | 85-95% (of the free base) |

Table 2: Reduction of 4-Methoxyphenylacetonitrile

| Parameter | Value |

| Starting Material | 4-Methoxyphenylacetonitrile |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Molar Ratio (Nitrile:Reducing Agent) | 1 : 1.5 |

| Temperature | Reflux |

| Reaction Time | 16-18 hours |

| Typical Yield | 70-80% |

Table 3: Gabriel Synthesis

| Step | Parameter | Value |

| 1. Alkylation | Starting Materials | 2-(4-Methoxyphenyl)ethyl bromide, Potassium Phthalimide |

| Solvent | N,N-Dimethylformamide (DMF) | |

| Temperature | 150°C | |

| Reaction Time | 2-4 hours | |

| 2. Hydrolysis | Reagent | Hydrazine Hydrate |

| Solvent | Ethanol | |

| Temperature | Reflux | |

| Reaction Time | 2-4 hours | |

| Overall Yield | 75-90% |

Table 4: Leuckart-Wallach Reaction

| Parameter | Value |

| Starting Material | 4-Methoxyphenylacetone |

| Reagent | Ammonium Formate |

| Temperature | 160-180°C |

| Reaction Time | 5-7 hours |

| Typical Yield | 60-75% (after hydrolysis of the intermediate formamide) |

Experimental Protocols

Reductive Amination of 4-Methoxyphenylacetone

This protocol is adapted from the synthesis of a structurally similar compound.[1]

Step 1: Imine Formation and Reduction

-

In a round-bottom flask, dissolve 4-methoxyphenylacetone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

-

To this stirring solution, add sodium cyanoborohydride (1 equivalent) in portions at room temperature.

-

Allow the reaction to stir at ambient temperature for 20 hours.

-

After the reaction period, cool the mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

-

Extract the acidic solution with dichloromethane to remove any unreacted ketone.

-

Make the aqueous phase alkaline (pH > 10) by the careful addition of concentrated ammonia or sodium hydroxide solution, keeping the solution cool.

-

Extract the alkaline aqueous phase exhaustively with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-(4-methoxyphenyl)ethylamine as an oil.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude amine in absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol dropwise until the pH is acidic (pH 2-3).

-

The hydrochloride salt will precipitate. Allow the mixture to stand in the cold for complete crystallization.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Reduction of 4-Methoxyphenylacetonitrile with LiAlH₄

This procedure follows a general method for the reduction of nitriles to primary amines.[1]

Step 1: Reduction

-

In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Add a solution of 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 16-18 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Stir the resulting mixture for 30 minutes, then filter the granular precipitate.

-

Wash the filter cake with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-methoxyphenyl)ethylamine.

Step 2: Hydrochloride Salt Formation and Purification

-

Follow the procedure described in Section 3.1, Step 2.

-

If further purification is needed, the hydrochloride salt can be recrystallized from a suitable solvent such as ethanol or an ethanol/ether mixture.

Gabriel Synthesis of 2-(4-Methoxyphenyl)ethylamine

This method is a classic for preparing primary amines and avoids the formation of secondary and tertiary amine byproducts.[2][3][4][5]

Step 1: N-Alkylation of Potassium Phthalimide

-

In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in N,N-dimethylformamide (DMF).

-

Add 2-(4-methoxyphenyl)ethyl bromide (1 equivalent) to the suspension.

-

Heat the reaction mixture to approximately 150°C and stir for 2-4 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the N-(2-(4-methoxyphenyl)ethyl)phthalimide.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrazinolysis of the Phthalimide (Ing-Manske Procedure)

-

Suspend the N-(2-(4-methoxyphenyl)ethyl)phthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to dissolve the desired amine.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with a sodium hydroxide solution and extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts and remove the solvent to yield the crude amine.

Step 3: Hydrochloride Salt Formation

-

Follow the procedure described in Section 3.1, Step 2.

Leuckart-Wallach Reaction

This reaction utilizes ammonium formate to reductively aminate a ketone.[6][7][8][9][10]

Step 1: Reductive Amination

-

In a round-bottom flask fitted with a reflux condenser, mix 4-methoxyphenylacetone (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

-

Heat the mixture in an oil bath to 160-180°C for 5-7 hours. Carbon dioxide will be evolved during the reaction.

-

Cool the reaction mixture and add a solution of hydrochloric acid.

-

Heat the acidic mixture to reflux for several hours to hydrolyze the intermediate N-formyl derivative.

-

Cool the solution and make it basic with a strong base (e.g., NaOH).

-

Extract the liberated amine with an organic solvent.

-

Dry the organic extracts and remove the solvent under reduced pressure.

Step 2: Hydrochloride Salt Formation

-

Follow the procedure described in Section 3.1, Step 2.

Mandatory Visualizations

The following diagrams illustrate the core synthetic pathways described.

Caption: Reductive amination of 4-methoxyphenylacetone.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 10. erowid.org [erowid.org]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)ethylamine Hydrochloride in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(4-Methoxyphenyl)ethylamine Hydrochloride, a significant compound in neuropharmacological research. Below, you will find a detailed compilation of its synonyms, physicochemical properties, pharmacological actions, and relevant experimental protocols. This document is intended to serve as a core reference for professionals engaged in drug discovery and development.

Chemical Identity and Synonyms

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms is crucial for exhaustive literature searches and unambiguous identification of the compound.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | 2-(4-methoxyphenyl)ethan-1-amine hydrochloride |

| CAS Number | 645-58-9[1] |

| Molecular Formula | C₉H₁₄ClNO[2][3] |

| Molecular Weight | 187.67 g/mol [4] |

| Common Synonyms | 4-Methoxyphenethylamine Hydrochloride[1][3][5] |

| p-Methoxyphenethylamine Hydrochloride[1][5] | |

| O-Methyltyramine Hydrochloride[1] | |

| Tyramine methyl ether hydrochloride[1] | |

| 4-Methoxy-β-phenethylamine hydrochloride[1] | |

| Benzeneethanamine, 4-methoxy-, hydrochloride[1][5] | |

| PubChem CID | 126949 |

| FDA UNII | 8N6E4R6MBD[3] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of its biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 210 °C | [1][3] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| Physical Form | White to Off-White Solid | [3] |

Pharmacology

2-(4-Methoxyphenyl)ethylamine, the free base of the hydrochloride salt, exhibits a distinct pharmacological profile, primarily interacting with monoaminergic systems.

Mechanism of Action

2-(4-Methoxyphenyl)ethylamine (4-MPEA) functions as a monoamine releasing agent , specifically inducing the release of norepinephrine and serotonin. Additionally, it acts as a partial agonist at the Trace Amine-Associated Receptor 1 (TAAR1) . It displays very weak activity as a dopamine reuptake inhibitor.

Receptor and Transporter Interactions

While specific high-affinity binding to a wide array of receptors has not been extensively reported for 4-MPEA itself, its activity is understood through its interaction with monoamine transporters and TAAR1. The following table contextualizes its activity with data from related phenethylamines, as direct, comprehensive binding data for 4-MPEA is sparse in publicly available literature.

Table 3: Receptor and Transporter Interaction Profile (Contextual)

| Target | Interaction | Quantitative Data (for 4-MPEA unless otherwise noted) | Reference |

| Serotonin Transporter (SERT) | Substrate (Serotonin Releasing Agent) | - | |

| Norepinephrine Transporter (NET) | Substrate (Norepinephrine Releasing Agent) | - | |

| Dopamine Transporter (DAT) | Weak Reuptake Inhibitor | - | |

| Trace Amine-Associated Receptor 1 (TAAR1) | Partial Agonist | EC₅₀ = 5,980 nM (human) | |

| 5-HT₂ₐ Receptor | Low Affinity | A₂ = 7,940 nM (rat stomach fundus strip) |

Note: The field of quantitative pharmacology for this specific compound is still developing. The data presented is based on available literature and may not be exhaustive.

Signaling Pathways

The pharmacological effects of 2-(4-Methoxyphenyl)ethylamine are mediated through its interaction with monoamine transporters and TAAR1, initiating distinct signaling cascades.

Monoamine Release Signaling

As a monoamine releasing agent, 2-(4-Methoxyphenyl)ethylamine enters the presynaptic neuron via the serotonin and norepinephrine transporters (SERT and NET). Inside the neuron, it disrupts the vesicular storage of these neurotransmitters, leading to an increase in their cytoplasmic concentration and subsequent reverse transport out of the neuron and into the synaptic cleft.

References

Early research on 4-O-Methyltyramine hydrochloride

An In-depth Technical Guide to the Early Research of 4-O-Methyltyramine Hydrochloride

Executive Summary

4-O-Methyltyramine, more commonly known as N-Methyltyramine (NMT), is a naturally occurring protoalkaloid found in various plants, including barley and bitter orange.[1] Structurally, it is the N-methylated analog of the well-known biogenic amine, tyramine.[1] Early research into N-Methyltyramine hydrochloride has revealed a complex pharmacological profile, primarily characterized by its interaction with the adrenergic system. This technical guide provides a comprehensive overview of the foundational research on 4-O-Methyltyramine hydrochloride, detailing its synthesis, pharmacological actions, and the experimental methodologies used to elucidate its properties. The primary mechanisms of action identified in early studies include antagonism of α2-adrenergic receptors and agonism of Trace Amine-Associated Receptor 1 (TAAR1).[2][3] These interactions result in a sympathomimetic effect, though its physiological consequences are multifaceted and distinct from other related phenethylamines. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early scientific investigations into this compound.

Chemical Properties and Synthesis

N-Methyltyramine hydrochloride is the salt form of N-Methyltyramine. It is highly soluble in water and ethanol.[1]

Table 1: Physicochemical Properties of N-Methyltyramine and its Hydrochloride Salt

| Property | Value | Reference |

| IUPAC Name | 4-[2-(methylamino)ethyl]phenol | [1] |

| Synonyms | Methyl-4-tyramine; 4-Hydroxy-N-methylphenethylamine; p-(2-Methylaminoethyl)phenol | [1][4] |

| Chemical Formula (Base) | C₉H₁₃NO | [1] |

| Molar Mass (Base) | 151.209 g·mol⁻¹ | [1] |

| Melting Point (Base) | 130 to 131 °C | [3] |

| Chemical Formula (HCl) | C₉H₁₃NO·HCl | [1] |

| Melting Point (HCl) | 148.5 °C | [1] |

Early Synthesis Methods

One of the earliest reported syntheses of N-Methyltyramine was by Walpole.[1] This multi-step process provides a foundational method for its chemical preparation.

Experimental Protocol: Walpole Synthesis of N-Methyltyramine

Objective: To synthesize N-Methyltyramine from 4-methoxyphenethylamine.

Materials:

-

4-methoxyphenethylamine

-

Acetic anhydride

-

Sodium (Na)

-

Methyl iodide

-

Hydroiodic acid (HI)

-

Aqueous Hydrochloric acid (HCl)

Methodology:

-

Acetylation: 4-methoxyphenethylamine is acetylated using acetic anhydride to yield N-acetyl-4-methoxyphenethylamine.

-

Methylation: The resulting amide is methylated using sodium and methyl iodide to produce N-acetyl-N-methyl-4-methoxyphenethylamine.

-

Ether Cleavage: The methyl ether is cleaved to the phenol by treatment with hydroiodic acid, resulting in N-acetyl-N-methyltyramine.

-

Hydrolysis: The N-acetyl group is hydrolyzed with aqueous HCl to yield the final product, N-Methyltyramine.[1]

Diagram 1: Walpole Synthesis Workflow for N-Methyltyramine

Pharmacological Properties

Early research established that N-Methyltyramine hydrochloride exhibits pressor effects and interacts with the adrenergic system, primarily through indirect sympathomimetic actions and direct receptor modulation.

Adrenergic Receptor Interactions

The primary direct interaction of N-Methyltyramine is with α2-adrenergic receptors, where it acts as an antagonist.[2] By blocking these presynaptic autoreceptors, NMT can increase the release of norepinephrine from sympathetic nerve terminals.[2]

Table 2: Pharmacological Activity of N-Methyltyramine

| Parameter | Value | Target/System | Reference |

| IC₅₀ | ~5.5 µM | α2-adrenoceptor binding ([³H]p-aminoclonidine) | [1][3] |

| EC₅₀ | ~2 µM | Human TAAR1 Receptor Activation | [1] |

| Pressor Potency | 1/140th of Epinephrine | Blood Pressure (Dog model) | [1] |

| Norepinephrine Release | 36% increase over control (10 mg/kg s.c. in mice) | Heart (Mouse model) | [1] |

| Lipolysis | Inhibitory / No significant stimulation | Rat / Human Adipocytes | [1][5] |

Experimental Protocol: α2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of N-Methyltyramine for α2-adrenergic receptors in rat brain tissue.

Materials:

-

Rat brain tissue

-

Ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]-p-aminoclonidine

-

N-Methyltyramine hydrochloride (test compound)

-

Unlabeled α2-adrenergic ligand (for non-specific binding determination)

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, [³H]-p-aminoclonidine, and varying concentrations of N-Methyltyramine hydrochloride.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled α2-adrenergic ligand.

-

Incubate the mixture at a specified temperature and duration to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the N-Methyltyramine concentration.

-

Determine the IC₅₀ value (the concentration of NMT that inhibits 50% of specific radioligand binding) from the resulting competition curve.[1][2][6]

-

Diagram 2: NMT Antagonism of the α2-Adrenergic Receptor Signaling Pathway

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

N-Methyltyramine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a Gs-coupled G-protein coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[3]

Experimental Protocol: Functional Assay for TAAR1 Activation

Objective: To assess the functional activity of N-Methyltyramine at the human TAAR1 receptor by measuring cAMP production.

Materials:

-

HEK293 or CHO cells (not endogenously expressing TAAR1)

-

Plasmid encoding human TAAR1 receptor

-

Cell culture medium and reagents

-

Transfection reagent

-

N-Methyltyramine hydrochloride (test compound)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Phosphodiesterase inhibitor (e.g., IBMX)

Methodology:

-

Cell Culture and Transfection:

-

Culture host cells in appropriate medium.

-

Transfect the cells with the human TAAR1 plasmid using a suitable transfection reagent.

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

-

cAMP Accumulation Assay:

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of N-Methyltyramine hydrochloride to the wells.

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

Diagram 3: NMT Agonism of the TAAR1 Receptor Gs-Coupled Signaling Pathway

In Vivo Pharmacological Effects

Early in vivo studies in animal models provided the first insights into the physiological effects of N-Methyltyramine hydrochloride.

-

Pressor Effects: In dogs, intravenous injection of the hydrochloride salt of NMT produced a significant increase in blood pressure.[1]

-

Norepinephrine Release: Subcutaneous administration of NMT hydrochloride in mice led to an increase in norepinephrine release from the heart.[1] This effect was inhibited by pre-treatment with reserpine, indicating an indirect sympathomimetic mechanism.[1]

-

Lipolysis: Contrary to what might be expected from a sympathomimetic agent, N-Methyltyramine was found to inhibit lipolysis in rat and human adipocytes.[1][5] It did not stimulate lipolysis to a significant degree.[1]

Conclusion

The early research on 4-O-Methyltyramine hydrochloride, or N-Methyltyramine hydrochloride, established it as a pharmacologically active protoalkaloid with a complex mechanism of action. Its primary effects are mediated through the antagonism of α2-adrenergic receptors and agonism of TAAR1 receptors, leading to indirect sympathomimetic effects such as increased norepinephrine release and pressor responses. However, its inhibitory action on lipolysis distinguishes it from other classic sympathomimetic amines. The synthesis and experimental protocols detailed in this guide provide a foundational understanding for researchers and professionals in the field of drug development and pharmacology. Further research is necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Unveiling the Therapeutic Potential of 2-(4-Methoxyphenyl)ethylamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)ethylamine Hydrochloride, also known as 4-Methoxyphenethylamine (4-MPEA), is a phenethylamine derivative with emerging interest in the scientific community.[1] Naturally occurring in certain plant species and also detected in human urine, this compound presents a unique pharmacological profile that suggests potential therapeutic applications.[1] This technical guide provides a comprehensive analysis of the current understanding of this compound, focusing on its known molecular interactions and potential as a modulator of key signaling pathways. We consolidate the available quantitative data, delineate associated experimental methodologies, and visualize the compound's mechanisms of action to facilitate further research and drug development efforts.

Pharmacological Profile

This compound is recognized for its activity as a monoamine releasing agent and its interaction with trace amine-associated receptors. Its primary mechanism of action involves the release of serotonin and norepinephrine.[1] Furthermore, it demonstrates a very low potency as a partial agonist at the human trace amine-associated receptor 1 (TAAR1).[1] The compound is metabolized by monoamine oxidase B (MAO-B), which is a critical consideration for its pharmacokinetic profile.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of this compound with its known molecular targets.

| Target | Assay Type | Species | Value | Unit | Reference |

| Human Trace Amine-Associated Receptor 1 (TAAR1) | Functional Assay (EC50) | Human | 5,980 | nM | [1] |

| Serotonin Receptors | Binding Affinity (A2) | Rat (stomach fundus strip) | 7,940 | nM | [1] |

Potential Therapeutic Targets and Signaling Pathways

The established pharmacological activities of this compound suggest its potential to modulate neurological and psychiatric conditions. Its ability to trigger the release of serotonin and norepinephrine, coupled with its interaction with TAAR1, positions it as a compound of interest for disorders where these systems are dysregulated.

Monoamine Release and TAAR1 Agonism

The diagram below illustrates the proposed signaling pathway initiated by this compound, leading to the release of monoamines and activation of TAAR1.

Caption: Proposed signaling pathway of this compound.

Experimental Methodologies

To ensure the reproducibility and further investigation of the pharmacological effects of this compound, detailed experimental protocols are essential.

In Vitro Monoamine Release Assay

Objective: To determine the ability of this compound to induce the release of serotonin and norepinephrine from presynaptic nerve terminals.

Protocol:

-

Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.

-

Radiolabeling: Pre-incubate the synaptosomes with a radiolabeled monoamine ([³H]serotonin or [³H]norepinephrine) to allow for uptake into the synaptic vesicles.

-

Superfusion: Place the loaded synaptosomes in a superfusion apparatus and continuously perfuse with a physiological buffer.

-

Compound Application: Introduce this compound at various concentrations into the perfusion buffer.

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of released radiolabeled monoamine.

-

Data Analysis: Express the release as a percentage of the total synaptosomal radioactivity and calculate EC₅₀ values.

Caption: Workflow for the in vitro monoamine release assay.

TAAR1 Functional Assay (cAMP Measurement)

Objective: To quantify the functional agonistic activity of this compound at the human TAAR1.

Protocol:

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human TAAR1.

-

Cell Seeding: Plate the cells in a multi-well format and grow to a suitable confluency.

-

Compound Incubation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: After the incubation period, lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the concentration of cyclic AMP (cAMP) in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Generate a concentration-response curve and determine the EC₅₀ value for cAMP production.

Synthesis and Chemical Properties

This compound is synthesized through various chemical routes, often involving the reduction of a corresponding nitrile or nitro compound. It is a white to off-white solid with good solubility in water and polar organic solvents.

Future Directions and Conclusion

The current body of evidence indicates that this compound is a pharmacologically active molecule with a distinct profile. Its ability to modulate monoaminergic systems and TAAR1 suggests that it could be a valuable lead compound for the development of novel therapeutics for a range of neuropsychiatric disorders. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the therapeutic potential of more potent and selective analogs. The experimental frameworks provided in this guide offer a foundation for such future investigations.

References

In-Vitro Profile of 2-(4-Methoxyphenyl)ethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)ethylamine Hydrochloride, also known as 4-methoxyphenethylamine hydrochloride, is a phenethylamine derivative with potential biological activities that are of interest to the scientific community. This technical guide provides a comprehensive overview of the available in-vitro research on this compound, focusing on its potential mechanisms of action, including protein tyrosine phosphatase 1B (PTP1B) inhibition, monoamine oxidase (MAO) inhibition, and interaction with adrenergic receptor signaling pathways. This document summarizes key findings, presents detailed experimental protocols for relevant in-vitro assays, and visualizes associated biological pathways and workflows to serve as a resource for researchers in pharmacology and drug development.

Quantitative Data Summary

Table 1: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition